
Phenol;pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol;pyridine is a compound that consists of a phenolic group and a pyridine ring Phenol is an aromatic compound with a hydroxyl group attached to a benzene ring, while pyridine is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol;pyridine can be synthesized through several methods:
Nucleophilic Aromatic Substitution: Phenol can be prepared from aryl halides through nucleophilic aromatic substitution.
Diazonium Salts: Phenol can be synthesized from benzene diazonium chloride by warming it in an aqueous solution.
Industrial Production Methods
Industrial production of phenol typically involves the cumene process , where cumene (isopropylbenzene) is oxidized to cumene hydroperoxide, which is then cleaved to produce phenol and acetone .
Chemical Reactions Analysis
Phenol;pyridine undergoes various types of chemical reactions:
Scientific Research Applications
Phenol;pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenol;pyridine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Phenol;pyridine can be compared with other similar compounds:
Properties
CAS No. |
3073-45-8 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
phenol;pyridine |
InChI |
InChI=1S/C6H6O.C5H5N/c7-6-4-2-1-3-5-6;1-2-4-6-5-3-1/h1-5,7H;1-5H |
InChI Key |
IDISMEQKBNKWJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)O.C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


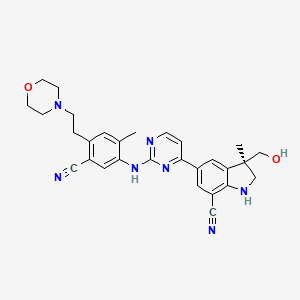
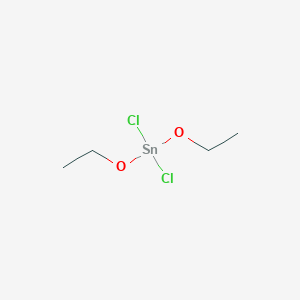
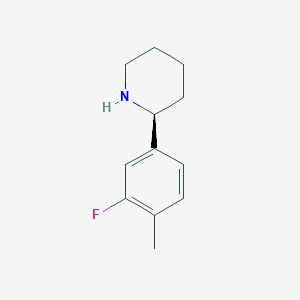
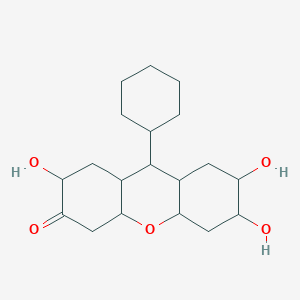
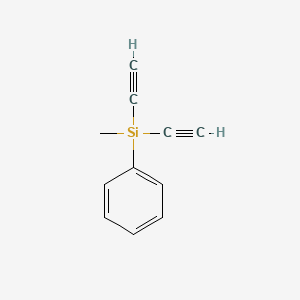



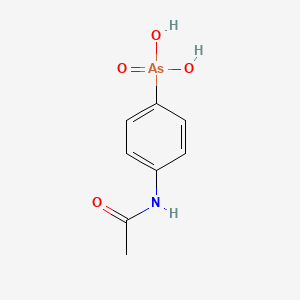
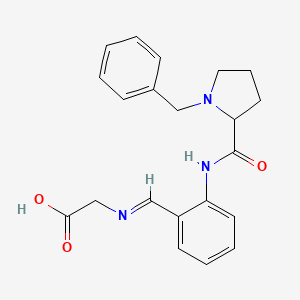
![Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene](/img/structure/B14753787.png)
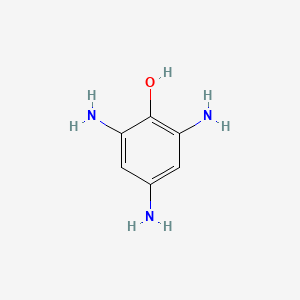

![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one](/img/structure/B14753793.png)
